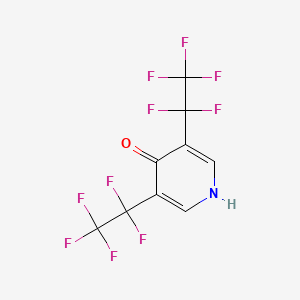
3,5-bis(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-bis(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-4-one is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability and resistance to chemical degradation, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-4-one typically involves the reaction of pyridin-4-one with pentafluoroethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution of hydrogen atoms with pentafluoroethyl groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-bis(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridin-4-one derivatives.
Applications De Recherche Scientifique
3,5-bis(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of high-performance materials, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 3,5-bis(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[3,5-bis(1,1,2,2,2-pentafluoroethyl)-1,2,4-triazol-4-yl]-2-methylaniline
- Benzene, 1-chloro-3,5-bis(1,1,2,2,2-pentafluoroethyl)
- (3S,5S)-2,2,3,4,4,5-hexafluoro-3,5-bis(1,1,2,2,2-pentafluoroethyl)oxolane
Uniqueness
3,5-bis(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-4-one stands out due to its high fluorine content, which imparts exceptional stability and reactivity. This makes it particularly valuable in applications requiring robust chemical performance and resistance to harsh conditions.
Propriétés
Formule moléculaire |
C9H3F10NO |
|---|---|
Poids moléculaire |
331.11 g/mol |
Nom IUPAC |
3,5-bis(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C9H3F10NO/c10-6(11,8(14,15)16)3-1-20-2-4(5(3)21)7(12,13)9(17,18)19/h1-2H,(H,20,21) |
Clé InChI |
XEQICGROSBSISR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)C(=CN1)C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-methoxyphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B15095435.png)
![2-([(4-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B15095440.png)
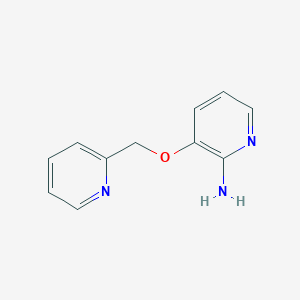
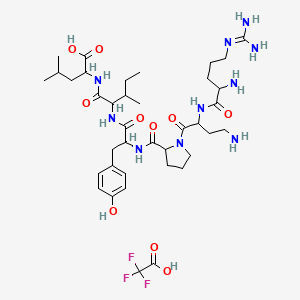
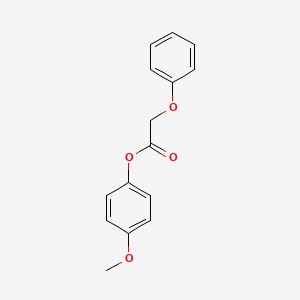
![N-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide](/img/structure/B15095475.png)
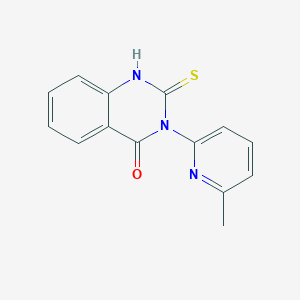
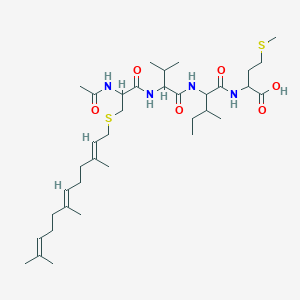
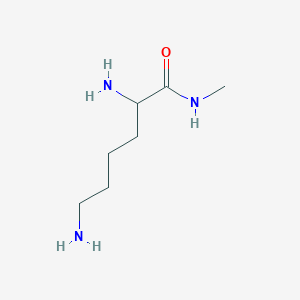
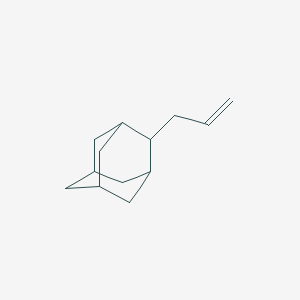
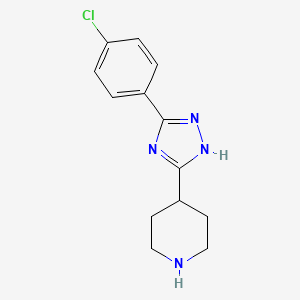
![Phenol, 3-[5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B15095529.png)
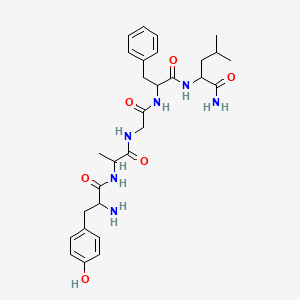
![[3-(4-Isopropyl-phenyl)-propyl]-methyl-amine](/img/structure/B15095541.png)
